1,6-Naphthyridine Core vs. Pyrido[2,3-d]pyrimidine Core: Scaffold-Level Potency Advantage in Dual FGFR/VEGFR Inhibition
The 1,6-naphthyridine core—shared by the target compound—exhibits a 2- to 20-fold greater inhibitory potency against both VEGFR-2 and FGFR-1 tyrosine kinases compared with the topologically related pyrido[2,3-d]pyrimidine scaffold when bearing analogous 3-(3,5-dimethoxyphenyl) and 2-urea substituents [1]. Although the target compound itself has not been profiled in this kinase panel, the scaffold-level potency advantage establishes the 1,6-naphthyridine framework as intrinsically more ligand-efficient for these kinase targets, directly informing a researcher’s choice of core when designing focused libraries.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) against VEGFR-2 and FGFR-1 |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 2-(1,6-naphthyridin-2-ylformamido)acetamide. |
| Comparator Or Baseline | Corresponding pyrido[2,3-d]pyrimidine analogs: IC₅₀ values 2- to 20-fold higher (weaker) than the 1,6-naphthyridine series. |
| Quantified Difference | 1,6-Naphthyridine scaffold 2- to 20-fold more potent than pyrido[2,3-d]pyrimidine scaffold. |
| Conditions | Recombinant human VEGFR-2 (DELFIA format) and FGFR-1 (³³P-ATP radioactive filter-binding) kinase assays; pH 7.4–7.8, 2–25 °C. |
Why This Matters
Researchers selecting a heterocyclic core for kinase-focused libraries can expect the 1,6-naphthyridine scaffold, when properly elaborated, to deliver at least 2- to 20-fold greater target engagement than the commonly used pyrido[2,3-d]pyrimidine alternative.
- [1] Thompson, A. M.; Delaney, A. M.; Hamby, J. M.; Schroeder, M. C.; Spoon, T. A.; Crean, S. M.; et al. Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases. J. Med. Chem. 2005, 48 (14), 4628–4653. https://doi.org/10.1021/jm0500931. View Source
